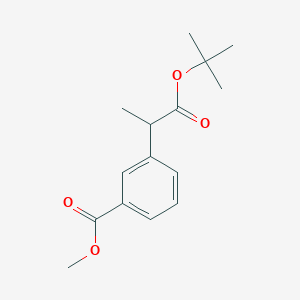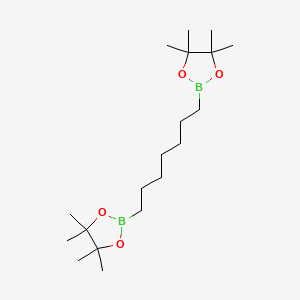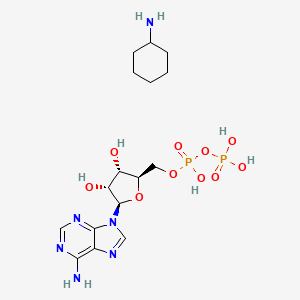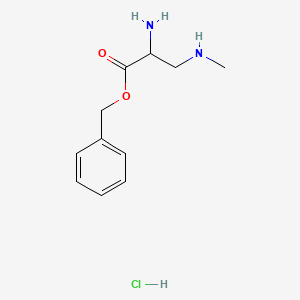
Benzhydrylsilane
Overview
Description
Benzhydrylsilane is a useful research compound. Its molecular formula is C13H14Si and its molecular weight is 198.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities : Benzhydryl amine derivatives have shown potential as anti-leishmanial, antiviral, antibacterial, and anti-aromatase agents, suggesting their significance in the development of new therapeutic drugs (Roy & Panda, 2019).
Chemical Synthesis : Benzhydrylamine serves as an efficient ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes, which is crucial in chemical synthesis (Haak, Siebeneicher, & Doye, 2000).
Drug and Agrochemical Development : Chiral α-CF3-substituted benzhydryls synthesized using organotitanium(IV) based nucleophiles open avenues for novel drugs and agrochemicals (Varenikov, Shapiro, & Gandelman, 2020).
Anticonvulsant and Analgesic Effects : Novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione have shown analgesic and antiallodynic effects in mouse models of nociceptive and neuropathic pain, indicating their potential in pain management (Rapacz et al., 2019).
Cancer Cell Proliferation Inhibition : Compounds like 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine demonstrate significant inhibitory activity against breast cancer cell proliferation, suggesting their role in cancer therapy (Kumar et al., 2007).
Peptide Synthesis : In the field of peptide synthesis, substituted benzhydrylamine and benzylamine linkage agents have been compared, with benzylamine showing better stability, highlighting the importance of benzhydryl derivatives in this area (Bernatowicz, Daniels, & Köster, 1989).
Electrophilicity Studies : The study of electrophilicity in benzhydryl cations has been significant for understanding chemical reactions and bond lability, which is important in various chemical processes (Pérez et al., 2002).
Pharmaceutical Analysis : Techniques like differential pulse polarography have been used to determine pharmacologically active benzhydryl-piperazine derivatives and their metabolites in plasma and urine, showing its application in pharmaceutical analysis (Smyth, Smyth, & Clifford, 1977).
properties
IUPAC Name |
benzhydrylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Si/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPQXCREBFMTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[SiH3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[tert-butyl(dimethyl)silyl]-4-fluorobenzenesulfonamide](/img/structure/B8138129.png)
![6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid](/img/structure/B8138132.png)
![Tert-butyl 2'-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate](/img/structure/B8138136.png)
![Tert-butyl 2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxylate](/img/structure/B8138138.png)






![methyl (2S)-2-[(3-cyano-4-phenylphenyl)methylamino]-3-methylbutanoate;hydrochloride](/img/structure/B8138183.png)
![5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-amine](/img/structure/B8138186.png)
